2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine
Description
2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold via a methyl group at position 2. The triazolothiadiazole moiety is further substituted with a 1-phenoxyethyl group at position 3. This structural complexity combines pharmacophores known for diverse bioactivities, including antimicrobial, anticancer, and kinase inhibition properties .
Properties
Molecular Formula |
C19H16N6OS |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-12-16(24-11-7-6-10-15(24)20-12)17-21-22-19-25(17)23-18(27-19)13(2)26-14-8-4-3-5-9-14/h3-11,13H,1-2H3 |
InChI Key |
ILKXUALPZNSHSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C(C)OC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles, leading to the formation of triazolothiadiazine derivatives . The reaction conditions often involve refluxing in ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo[3,4-b] thiadiazole core contains electron-deficient sulfur and nitrogen atoms, enabling nucleophilic substitutions. Key reactions include:
-
α-Halo Ketone Condensation :
Reactivity at the thiadiazole sulfur facilitates condensation with α-halo ketones (e.g., phenacyl bromides) under basic conditions (triethylamine/ethanol, reflux) to form substituted derivatives .
Example: -
Ring-Opening with Hydrazines :
The thiadiazole ring undergoes selective cleavage with hydrazine hydrate, yielding triazole-thiol intermediates that can be further functionalized .
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine moiety participates in electrophilic substitutions at the C-5 and C-7 positions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitroimidazo[1,2-a]pyridine | 72–85% |
| Halogenation (Br₂/Fe) | Bromine in DCM, RT | 7-Bromoimidazo[1,2-a]pyridine | 68% |
Cyclization and Annulation
The triazolothiadiazole system acts as a scaffold for constructing bis-heterocycles:
-
Bis-Heterocycle Formation :
Reaction with bis(α-bromoketones) in EtOH-DMF (piperidine catalyst, reflux) yields bis-triazolothiadiazines linked via alkyl/aryl spacers .
Example: -
Pyrazole Annulation :
Condensation with 2-bromo-1-(pyrazolyl)ethanone followed by acetic acid cyclization produces pyrazolyl-fused analogs .
Functional Group Transformations
The phenoxyethyl side chain undergoes oxidation and reduction:
-
Oxidation :
Treatment with KMnO₄/H₂SO₄ converts the ethyl group to a ketone, enhancing electrophilicity for downstream reactions. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring’s C=N bonds, altering electronic properties .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
Acid/Base-Mediated Rearrangements
-
Isomerization :
The dihydrotriazolothiadiazine intermediate isomerizes from trans to cis configuration in polar aprotic solvents (e.g., DMSO) . -
Ring Contraction :
Strong acids (H₂SO₄) induce contraction of the thiadiazole ring, forming imidazo[1,2-a]pyridine-thiazole hybrids .
Critical Reaction Data Table
This compound’s reactivity is harnessed for developing analogs with tailored pharmacological profiles, particularly in oncology and antimicrobial therapy . Future studies should explore photoinduced reactions and biocatalytic modifications to expand its synthetic utility.
Scientific Research Applications
2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound’s structure allows it to form hydrogen bonds with different target receptors, making it a versatile pharmacophore . It can inhibit enzymes such as carbonic anhydrase and cholinesterase, contributing to its pharmacological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations :
Table 2: Bioactivity Comparison of Select Triazolothiadiazole Derivatives
Activity Trends :
Biological Activity
The compound 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine represents a significant advancement in the field of medicinal chemistry. This compound integrates multiple heterocyclic structures known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, supported by data from various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Imidazo[1,2-a]pyridine : Known for its role in various pharmacological activities.
- Triazolo[3,4-b][1,3,4]thiadiazole : A scaffold recognized for antimicrobial and anticancer properties.
- Phenoxyethyl group : Imparts additional biological activity and enhances solubility.
Biological Activity Spectrum
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial properties. For instance:
- A study reported that compounds with similar structures demonstrated significant activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
- The triazole component has also been linked to enhanced antifungal activity .
2. Anticancer Properties
The anticancer potential of this compound is notable. Studies have shown that:
- Compounds with imidazo[1,2-a]pyridine moieties can induce apoptosis in cancer cells. For example, related compounds have been tested against human leukemia cell lines with IC50 values as low as 0.15 µM .
- The presence of the triazole-thiadiazole hybrid structure has been correlated with significant growth inhibition in several cancer cell lines .
3. Anti-inflammatory and Analgesic Effects
The compound's ability to modulate inflammatory pathways has been documented:
- Thiadiazole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
- In animal models, similar compounds have shown analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to 2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine :
The mechanisms underlying the biological activities of this compound are multifaceted:
Q & A
Q. In vitro assays :
- Antifungal : Use microdilution assays (CLSI M38) against Candida albicans (MIC ≤16 µg/mL is promising) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ <10 µM is significant) .
Molecular docking : Use AutoDock Vina to predict binding modes. For example, the phenoxyethyl group may occupy hydrophobic pockets in Bcl-2 (PDB: 1G5M) .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- SAR analysis : Compare substituent effects. For instance, replacing the phenoxyethyl group with a trifluoromethyl moiety (as in ) reduces antifungal activity but enhances anticancer potency .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Use ANOVA with Tukey’s post-hoc test to validate reproducibility (p<0.05) .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models (RevMan software) to quantify heterogeneity (I² statistic) .
Q. What strategies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 (predicted) to 2–3 for better solubility.
- Prodrug design : Mask the triazolothiadiazole sulfur with acetyl groups to enhance oral bioavailability .
- In silico ADMET : Use SwissADME to predict CYP450 metabolism and BBB permeability. Prioritize derivatives with low hepatotoxicity (TOPKAT score <0.3) .
Q. How do intermolecular interactions influence physicochemical properties?
- Methodological Answer :
- Crystal packing : π-π stacking between imidazopyridine and triazolothiadiazole rings increases melting point (>250°C) and reduces solubility .
- Hydrogen bonding : The N-H group in triazolothiadiazole forms strong H-bonds with DMSO, improving crystallinity but complicating dissolution in apolar solvents .
- Impact on bioactivity : Strong crystal packing may reduce membrane permeability, necessitating co-solvents (e.g., cyclodextrins) for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
